molecular formula C23H25Cl2N3OS B1672303 fauc-365

fauc-365

カタログ番号: B1672303
分子量: 462.4 g/mol
InChIキー: CPTSTFKVXWZGEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Its molecular formula is C₂₃H₂₅Cl₂N₃OS, with a molecular weight of 462.44 g/mol, and it is registered under CAS number 474432-66-1 . FAUC-365 exhibits nanomolar affinity for the D3 receptor (Ki = 0.5 nM) while demonstrating significantly lower binding to D2 (Ki = 340 nM), 5-HT1A (Ki = 2600 nM), and R1 (Ki = 3600 nM) receptors, underscoring its selectivity .

特性

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTSTFKVXWZGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

合成経路:

残念ながら、FAUC-365の具体的な合成経路は、文献では容易に入手できません。 これは、明確に定義された化学反応によって合成されます。

反応条件:

This compound合成の正確な反応条件は明らかにされていません。 研究者は、D3受容体に対する高い選択性を実現するために、専門的な手法を採用している可能性があります。

工業生産:

This compoundの工業規模での生産方法は、独自のものです。 企業は、需要を満たすために、カスタム合成サービスを利用する場合があります。

化学反応の分析

4. 科学研究への応用

This compoundは、いくつかの分野で応用されています:

    統合失調症研究: ドーパミンシグナル伝達経路への影響を調査しています。

    パーキンソン病: 治療効果の可能性を研究しています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Fauc-365 exhibits a high binding affinity for the dopamine D3 receptor, with a Ki value of 0.5 nM, demonstrating its selectivity over other dopamine receptors (D4.4, D2short, and D2Long), which have significantly higher Ki values of 340 nM, 2600 nM, and 3600 nM respectively. This selectivity is crucial for minimizing side effects commonly associated with broader spectrum dopamine receptor antagonists. The compound's unique chemical structure includes a benzo[b]thiophene-2-carboxylic acid moiety that contributes to its biological activity.

Table 1: Binding Affinity of this compound at Dopamine Receptors

Receptor TypeKi Value (nM)
D30.5
D4.4340
D2short2600
D2Long3600

Neuropsychiatric Disorders

This compound has shown promise in the treatment of neuropsychiatric disorders due to its action as a dopamine D3 receptor antagonist. Preclinical studies indicate that it may effectively modulate dopaminergic signaling pathways, which could be beneficial in conditions characterized by excessive dopaminergic activity .

Schizophrenia Treatment

Research suggests that this compound could play a significant role in managing schizophrenia symptoms. Its selective antagonism at the D3 receptor may help alleviate some of the disorder's cognitive deficits without the adverse effects associated with non-selective dopamine antagonists .

Addiction Management

This compound's ability to selectively target the D3 receptor positions it as a potential therapeutic agent in addiction treatment, particularly for substances that affect dopaminergic pathways. By modulating these pathways, this compound may help reduce cravings and withdrawal symptoms.

Case Study 1: Cognitive Deficits in Schizophrenia

In a study involving dopamine transporter knockout mice (DAT-KD), treatment with this compound restored deficits in novelty-induced memory tasks. The study demonstrated that exposure to this compound led to significant changes in GSK3β phosphorylation levels in the medial prefrontal cortex (mPFC), suggesting a mechanism through which this compound could enhance cognitive function in schizophrenia .

Case Study 2: Potential in Addiction Therapy

A separate investigation highlighted the effectiveness of this compound in reducing drug-seeking behavior in animal models of addiction. The findings indicated that antagonism at the D3 receptor could diminish relapse rates and cravings for drugs like cocaine, showcasing its potential as an adjunct therapy in addiction treatment protocols .

作用機序

6. 類似の化合物との比較

This compoundは、D3受容体に対する高い選択性によって際立っています。 類似の化合物には、他のドーパミン受容体拮抗薬が含まれますが、その特異性には匹敵しません。

類似化合物との比較

Key Physicochemical and Pharmacological Properties:

Property Value/Description
Solubility (DMSO) 50 mg/mL (108.12 mM)
Storage (powder) -20°C for 3 years
Storage (solution) -80°C for 1 year
5-HT1A Selectivity (Ki) 0.50 nM
Molecular Polarity High (log Po/w = 1.23–1.92)
Bioavailability Score 0.55

FAUC-365 is insoluble in water and ethanol but dissolves readily in DMSO, making it suitable for in vitro assays . Its stability and selectivity profile position it as a valuable tool compound for neuropharmacology research.

Comparison with Similar Compounds

Below is a comparative analysis based on functional and mechanistic criteria:

Table 1: Receptor Selectivity Comparison (Ki Values)

Compound D3 Receptor (Ki, nM) D2 Receptor (Ki, nM) 5-HT1A (Ki, nM) Selectivity Ratio (D3/D2)
This compound 0.5 340 2600 680:1
Typical D2 Antagonists* >1000 1–10 >1000 <0.01:1
Non-selective DA Antagonists* 10–100 10–100 10–100 1:1

Key Differentiators of this compound:

D3 vs. D2 Selectivity :
this compound’s D3/D2 selectivity ratio (680:1 ) far exceeds that of first-generation antipsychotics (e.g., haloperidol) and even some newer agents, reducing off-target effects associated with D2 blockade (e.g., extrapyramidal symptoms) .

5-HT Receptor Interactions :
While this compound has moderate affinity for 5-HT1A (Ki = 2600 nM), it lacks significant activity at 5-HT2 receptors, distinguishing it from atypical antipsychotics like risperidone, which target 5-HT2A for therapeutic effects .

Physicochemical Stability : this compound’s extended shelf life (3 years at -20°C) and solubility in DMSO contrast with compounds requiring specialized solvents or shorter storage periods, enhancing its utility in long-term studies .

生物活性

Fauc-365 is a novel compound recognized primarily for its selective antagonism of the dopamine D3 receptor. Its unique properties and biological activity present significant implications for therapeutic applications, particularly in neuropsychiatric disorders such as schizophrenia and addiction.

This compound, chemically described as N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide, features a benzo[b]thiophene-2-carboxylic acid moiety that plays a crucial role in its receptor binding affinity. The compound exhibits a Ki value of 0.5 nM at the D3 receptor, indicating a potent binding capability, while demonstrating significantly lower affinities for other dopamine receptor subtypes (D4.4: 340 nM, D2short: 2600 nM, D2Long: 3600 nM) . This selectivity minimizes potential side effects typically associated with broader spectrum dopamine receptor antagonists.

Preclinical Studies and Therapeutic Potential

Preclinical investigations into this compound have highlighted its ability to modulate dopaminergic signaling pathways effectively. This modulation is particularly relevant in conditions characterized by excessive dopaminergic activity, such as schizophrenia and Parkinson's disease . By selectively targeting the D3 receptor, this compound may provide therapeutic benefits while reducing the risk of adverse effects associated with non-selective agents.

Comparative Analysis with Other Compounds

A comparative analysis of this compound with similar compounds targeting dopamine receptors is presented in the table below:

Compound NameReceptor Affinity (Ki)Selectivity Profile
This compound0.5 nM (D3)Highly selective for D3 over D4.4, D2short, D2Long
Sulpiride1 µM (D2)Non-selective antagonist for D2/D3
Aripiprazole0.5 nM (D2), 0.1 nM (D3)Partial agonist at D2/D3
Lurasidone1 nM (D2), 10 nM (D3)Moderate selectivity for D2/D3

This compound stands out due to its exceptionally high selectivity for the D3 receptor compared to these other compounds, which may lead to fewer side effects when used therapeutically .

Q & A

Q. What is the molecular mechanism of FAUC-365 as a dopamine receptor antagonist, and how does its selectivity for D3 receptors compare to other subtypes?

this compound is a high-affinity, selective dopamine D3 receptor antagonist with a Ki value of 0.5 nM for D3 receptors, compared to 340 nM for D2, 2600 nM for 5-HT1A, and 3600 nM for 5-HT2 receptors . Its selectivity is determined via radioligand binding assays using transfected cell lines expressing human receptors. Researchers should validate receptor specificity using competitive binding assays under controlled pH and temperature conditions, ensuring minimal cross-reactivity with off-target receptors.

Q. What are the optimal storage and solubility conditions for this compound in experimental settings?

this compound is stable in powder form at -20°C for up to 3 years, while solutions in DMSO should be stored at -80°C for ≤1 year. It is insoluble in water and ethanol but dissolves in DMSO at 50 mg/mL (108.12 mM) . For in vitro studies, prepare stock solutions in DMSO and dilute in buffer systems to avoid precipitation. Note that repeated freeze-thaw cycles degrade stability; aliquot solutions for long-term use.

Q. How can researchers validate this compound's activity in cellular models of Parkinson’s disease or schizophrenia?

Use primary neuronal cultures or transfected cell lines expressing D3 receptors. Measure cAMP levels or β-arrestin recruitment post-treatment to confirm antagonist activity. For Parkinson’s models, combine this compound with dopamine depletion protocols (e.g., 6-OHDA lesioning) and assess motor behavior recovery in rodents . Include positive controls (e.g., raclopride for D2/D3 antagonism) and negative controls (vehicle-only) to isolate D3-specific effects.

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data on this compound’s receptor binding affinities across studies?

Contradictions in Ki values may arise from assay variability (e.g., membrane preparation methods, radioligand purity). Standardize protocols by:

  • Using identical cell lines (e.g., HEK-293 transfected with human D3 receptors).
  • Controlling for temperature (25°C vs. 37°C) and buffer composition .
  • Validating results with orthogonal methods (e.g., functional assays measuring intracellular calcium flux). Report raw data with normalization methods (e.g., % inhibition relative to reference ligands) to enhance reproducibility.

Q. What methodological considerations are critical for in vivo pharmacokinetic studies of this compound?

Key parameters include:

  • Bioavailability : Administer via intraperitoneal (IP) or intravenous (IV) routes; monitor plasma half-life using LC-MS/MS.
  • Blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratio 30–60 minutes post-dose .
  • Metabolite screening : Identify major metabolites via hepatic microsome assays to rule off-target effects. For behavioral studies, use dose-response curves (e.g., 1–10 mg/kg) in rodent models of hyperlocomotion (schizophrenia) or catalepsy (Parkinson’s).

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Discrepancies may stem from:

  • Pharmacokinetic limitations : Poor BBB penetration or rapid metabolism. Use deuterated analogs or prodrugs to enhance stability.
  • Off-target effects : Employ CRISPR-edited D3 receptor knockout models to isolate target-specific responses .
  • Temporal dynamics : Monitor receptor occupancy via PET imaging with D3-specific radiotracers (e.g., [11C]PHNO).

Methodological Guidelines

  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .
  • Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Statistical Analysis : Apply mixed-effects models for longitudinal behavioral data to account for inter-subject variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
fauc-365
Reactant of Route 2
Reactant of Route 2
fauc-365

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。